![molecular formula C18H22N2O4 B2481458 Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411329-28-5](/img/structure/B2481458.png)
Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate, also known as MBOB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MBOB is a synthetic compound that belongs to the class of piperidinyl-benzamide derivatives.
Mechanism of Action
The mechanism of action of Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate is not fully understood. However, it is believed to act on several pathways in the body, including the cholinergic system, the glutamatergic system, and the inflammatory pathway. This compound has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It also modulates the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. It also reduces oxidative stress in the brain and improves mitochondrial function. This compound has been found to reduce the levels of pro-inflammatory cytokines in the brain and can protect against neuroinflammation.
Advantages and Limitations for Lab Experiments
Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has a high level of purity and can be used in a wide range of experiments. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate. One area of research is the potential use of this compound in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Another area of research is the use of this compound in the treatment of cancer. It has been found to have anti-tumor effects and can inhibit the growth of cancer cells. Additionally, future research could focus on the mechanism of action of this compound and how it affects different pathways in the body. This could lead to the development of new drugs that target these pathways and could have therapeutic benefits for a wide range of diseases.
Synthesis Methods
The synthesis of Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate involves the reaction of 4-benzylpiperidine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to obtain this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the brain. Additionally, this compound has been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
properties
IUPAC Name |
methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-17(22)8-7-16(21)20-11-9-15(10-12-20)18(23)19-13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGKOPRVYUEZQP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

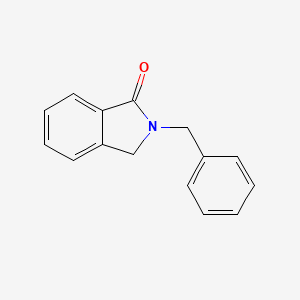
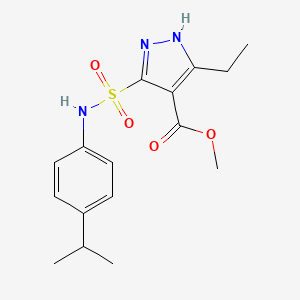

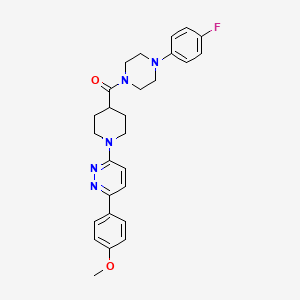

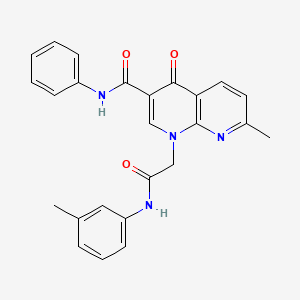
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)
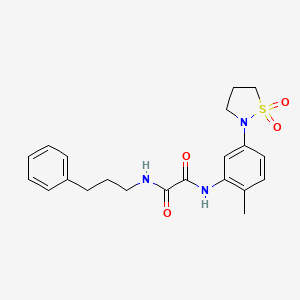
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
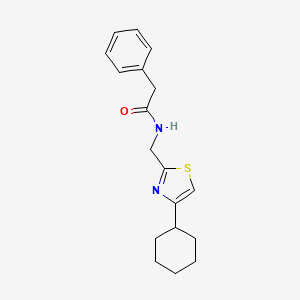
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)